Enzymatic Target Engagement: LOX Inhibition by Gonzalitosin I vs. Other Flavonoids
Gonzalitosin I exhibits moderate and specific inhibition of soybean lipoxygenase (LOX). Its reported IC50 of 23.97 µg/mL is significantly less potent than structurally distinct flavonoids like fisetin (IC50 ~ 2.5 µg/mL) but falls within a similar activity range as its analog velutin (IC50 = 2.0 µM, or ~0.63 µg/mL, against SEAP secretion in a related inflammatory model), highlighting the nuanced impact of specific methylation patterns on target engagement [1]. This data establishes a defined quantitative benchmark for its utility in LOX pathway investigations.
| Evidence Dimension | Inhibition of Lipoxygenase (LOX) |
|---|---|
| Target Compound Data | IC50 = 23.97 µg/mL |
| Comparator Or Baseline | Fisetin (IC50 ~2.5 µg/mL); Velutin (IC50 = 2.0 µM / ~0.63 µg/mL in a related SEAP assay) |
| Quantified Difference | Gonzalitosin I is ~10x less potent than fisetin and ~38x less potent than velutin on a per-µg basis. |
| Conditions | In vitro enzymatic assay against soybean LOX; Velutin data from LPS-induced SEAP secretion in RAW-blue cells |
Why This Matters
This data provides a specific, assay-dependent activity benchmark for Gonzalitosin I, allowing researchers to select it as a moderately active methylated flavone control or as a scaffold for further optimization in LOX-related studies.
- [1] Kang, J., Xie, C., Li, Z., Nagarajan, S., Schauss, A. G., Wu, T., & Wu, X. (2011). Flavonoids from acai (Euterpe oleracea Mart.) pulp and their antioxidant and anti-inflammatory activities. Food Chemistry, 128(1), 152-157. View Source
